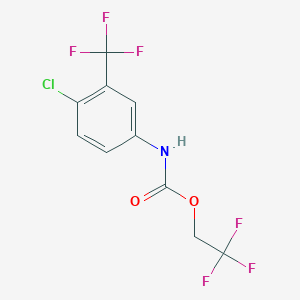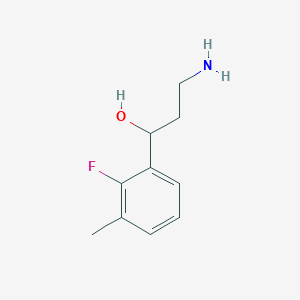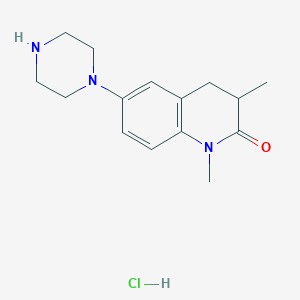
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a piperazine ring and a tetrahydroquinoline core, making it a valuable compound in medicinal chemistry and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride typically involves multi-step reactions. One common method starts with the reaction of 1,3-dimethyl-6-aminouracil with p-methoxybenzaldehyde and nitromethane in the presence of a catalyst such as CuFe2O4. This reaction proceeds through a three-component coupling process, yielding the desired product in good yield .
Industrial Production Methods
For large-scale production, the synthesis route may be optimized to improve yield and reduce by-products. Industrial methods often involve solvent-free reactions or the use of specific catalysts to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The piperazine ring allows for substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity .
Major Products
The major products formed from these reactions include quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Aplicaciones Científicas De Investigación
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders and hypertension.
Industry: Utilized in the production of specialty chemicals and as a reference standard in pharmaceutical testing
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It can cross the blood-brain barrier and activate receptors such as 5HT-1A, leading to central antihypertensive activity. This unique mechanism allows it to prevent reflex tachycardia and lower peripheral blood pressure without affecting heart rate or intracranial pressure .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-6-piperazin-1-yl-3,4-dihydroquinolin-2-one: Another compound with a similar core structure, used in various research applications.
Uniqueness
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C15H22ClN3O |
|---|---|
Peso molecular |
295.81 g/mol |
Nombre IUPAC |
1,3-dimethyl-6-piperazin-1-yl-3,4-dihydroquinolin-2-one;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c1-11-9-12-10-13(18-7-5-16-6-8-18)3-4-14(12)17(2)15(11)19;/h3-4,10-11,16H,5-9H2,1-2H3;1H |
Clave InChI |
JRQPGZUUWNICGI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(C=CC(=C2)N3CCNCC3)N(C1=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13196370.png)

![1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B13196383.png)
amine](/img/structure/B13196386.png)
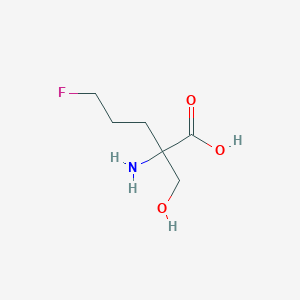
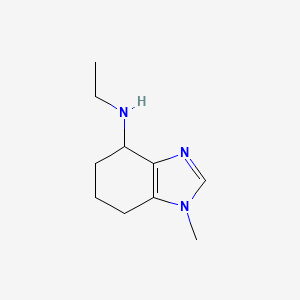
![3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one](/img/structure/B13196408.png)
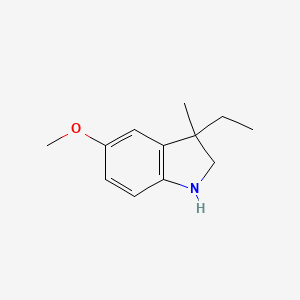

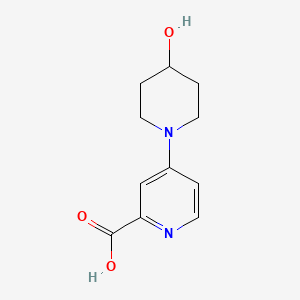
![tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B13196438.png)

